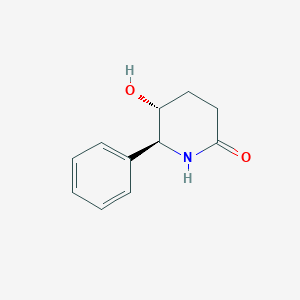
(5R,6S)-5-Hydroxy-6-phenylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6S)-5-Hydroxy-6-phenylpiperidin-2-one is a chiral compound with a piperidinone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-5-Hydroxy-6-phenylpiperidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding keto-piperidine derivative using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-5-Hydroxy-6-phenylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent in solvents like dichloromethane or acetone.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Thionyl chloride or phosphorus tribromide in solvents like dichloromethane.
Major Products
Oxidation: Formation of 6-phenylpiperidin-2-one.
Reduction: Formation of 5-hydroxy-6-phenylpiperidine or 5-amino-6-phenylpiperidin-2-one.
Substitution: Formation of 5-chloro-6-phenylpiperidin-2-one or 5-bromo-6-phenylpiperidin-2-one.
Scientific Research Applications
(5R,6S)-5-Hydroxy-6-phenylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (5R,6S)-5-Hydroxy-6-phenylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidinone core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- (5R,6S)-5-Hydroxy-6-methylpiperidin-2-one
- (5R,6S)-5-Hydroxy-6-ethylpiperidin-2-one
- (5R,6S)-5-Hydroxy-6-isopropylpiperidin-2-one
Uniqueness
(5R,6S)-5-Hydroxy-6-phenylpiperidin-2-one is unique due to the presence of the phenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of pharmaceuticals where specific interactions with biological targets are required. The phenyl group also enhances the compound’s lipophilicity, potentially improving its bioavailability and pharmacokinetic properties.
Properties
CAS No. |
919991-32-5 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(5R,6S)-5-hydroxy-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-9-6-7-10(14)12-11(9)8-4-2-1-3-5-8/h1-5,9,11,13H,6-7H2,(H,12,14)/t9-,11+/m1/s1 |
InChI Key |
KYOFPHBRRWDLQR-KOLCDFICSA-N |
Isomeric SMILES |
C1CC(=O)N[C@H]([C@@H]1O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)NC(C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















